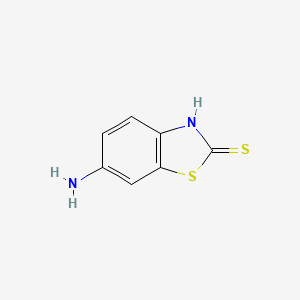

6-Amino-2-mercaptobenzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45347. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPNFKLUBIKHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064703 | |

| Record name | 2(3H)-Benzothiazolethione, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7442-07-1 | |

| Record name | 6-Amino-2-mercaptobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7442-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-mercaptobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007442071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-2-mercaptobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-2-mercaptobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzothiazolethione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Benzothiazolethione, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminobenzothiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-2-mercaptobenzothiazole: Structure, Properties, and Applications

Abstract

6-Amino-2-mercaptobenzothiazole (AMBT) is a heterocyclic organic compound of significant interest across multiple scientific disciplines. Featuring a fused benzene and thiazole ring system functionalized with both an amine and a thiol group, its unique electronic properties and reactive sites make it a versatile building block. This guide provides a comprehensive overview of AMBT, detailing its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it explores its established and emerging applications, with a particular focus on its role as a key intermediate in the development of pharmaceuticals, dyes, and specialized polymers. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this multifaceted molecule.

Molecular Structure and Isomerism

This compound, with the chemical formula C₇H₆N₂S₂, is systematically named 6-amino-1,3-benzothiazole-2(3H)-thione according to IUPAC nomenclature.[1] The structure is characterized by a benzothiazole core, which is a bicyclic system composed of a benzene ring fused to a thiazole ring. An amino group (-NH₂) is substituted at the 6-position of the benzene ring, and a mercapto/thione group is present at the 2-position of the thiazole ring.

A critical aspect of its structure is the existence of thione-thiol tautomerism, a common phenomenon in 2-mercapto-heterocyclic compounds. The equilibrium lies significantly towards the thione form, where the proton resides on the nitrogen atom within the ring, and a carbon-sulfur double bond (C=S) is present.[2] This is energetically more favorable than the thiol tautomer, which features a carbon-sulfur single bond and a sulfhydryl (-SH) group.[2]

Caption: Thione-thiol tautomerism of this compound.

Physicochemical Properties

The physical and chemical properties of AMBT are summarized in the table below. It typically appears as a light yellow to amber solid and exhibits low solubility in water but is soluble in alkaline solutions and some organic solvents.[3][4]

| Property | Value | Source(s) |

| Molecular Weight | 182.27 g/mol | [1][5][6] |

| Molecular Formula | C₇H₆N₂S₂ | [1][6] |

| Appearance | Light yellow to amber to dark green powder/crystal | [3][7] |

| Melting Point | 267-272 °C | [3][5] |

| CAS Number | 7442-07-1 | [1][5] |

| pKa | 9.60 ± 0.20 (Predicted) | [3] |

| Solubility | Insoluble in water and gasoline; Soluble in ethyl acetone, acetone, and dilute solutions of sodium hydroxide and sodium carbonate. | [2][4] |

| InChI Key | IDPNFKLUBIKHSW-UHFFFAOYSA-N | [5] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of a nitro precursor, 6-nitro-2-mercaptobenzothiazole. This established method provides a reliable route to the desired product.

Experimental Protocol: Synthesis via Nitro Reduction

This protocol is adapted from established chemical synthesis procedures.[8] The causality behind this choice of reaction is the well-understood and high-yielding nature of reducing aromatic nitro groups to amines using reagents like sodium hydrogen sulfide.

Workflow Diagram: Synthesis of AMBT

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reagent Preparation: In a suitable reaction vessel equipped with a stirrer and reflux condenser, dissolve 132 parts of sodium hydrogen sulfide in 400 parts of water. Maintain the temperature at 20°C with stirring.[8]

-

Addition of Precursor: Slowly add 53 parts of 6-nitro-2-mercaptobenzothiazole to the stirred solution over a period of 10 minutes. The controlled addition is crucial to manage any initial exotherm.[8]

-

Reaction Under Reflux: Heat the reaction mixture to 110°C and maintain it at a vigorous reflux for 4 hours. This ensures the complete reduction of the nitro group.[8]

-

Crystallization: After the reflux period, cool the mixture to between 0°C and 5°C. Stir the cooled slurry for one hour to maximize the precipitation of the product.[8]

-

Isolation: Isolate the precipitated product, this compound, by filtration.[8]

-

Purification and Drying: Wash the filter cake sparingly with cold water to remove residual salts and dry the product at 60°C for 24 hours. The final yield of the product is approximately 30.3 parts.[8]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the amine (-NH₂) protons, and the N-H proton of the thione tautomer. The aromatic protons would appear as a complex multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm). The amine protons would likely appear as a broad singlet, and the N-H proton signal would also be a broad singlet, with chemical shifts that are sensitive to solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The C=S carbon of the thione form would be significantly downfield (typically >160 ppm).[9]

-

FT-IR: The infrared spectrum provides key information about the functional groups. Characteristic peaks would include: N-H stretching vibrations for the amine and the N-H of the thione group (around 3200-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹). The C=S stretching vibration would be observed in the 1050-1250 cm⁻¹ region.

-

UV-Vis Spectroscopy: 2-Mercaptobenzothiazole derivatives typically exhibit strong UV absorption bands.[9][11] The exact wavelength of maximum absorbance (λ_max) for AMBT would be influenced by the amino substituent and the solvent used.

Chemical Reactivity and Derivatization

The AMBT molecule possesses three primary sites for chemical modification: the amino group, the exocyclic sulfur/ring nitrogen (thione/thiolate system), and the aromatic ring.

-

Reactions at the Thiol/Thione Group: The most common reactions involve the sulfur atom. S-alkylation can be readily achieved to produce 2-alkylthio-6-aminobenzothiazoles, which themselves have shown significant biological activity.[2][12][13] Oxidation of the thione can lead to the formation of a disulfide bridge, creating 2,2'-dithiobis(6-aminobenzothiazole).[2]

-

Reactions at the Amino Group: The primary amine at the 6-position is nucleophilic and can undergo standard reactions such as acylation, formation of Schiff bases with aldehydes and ketones, and diazotization. These reactions are fundamental to its use as an intermediate in dye synthesis.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution, although the reactivity will be influenced by the existing activating (amino) and deactivating (thiazole) groups.

Applications in Research and Industry

AMBT is a valuable compound with a diverse range of applications, stemming from its versatile chemical structure.

Caption: Key application areas for this compound.

-

Drug Development and Medicinal Chemistry: The benzothiazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[14][15] Derivatives of AMBT have been investigated for a wide range of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: Various 2-alkylthio-6-aminobenzothiazoles have demonstrated significant anti-yeast and antifungal properties, particularly against strains like Candida albicans.[12][13]

-

Antitumor Activity: The benzothiazole core is present in compounds studied for their anticancer effects.[14][15]

-

Antioxidant Properties: The compound is explored for its potential in developing drugs to treat conditions related to oxidative stress.[7]

-

-

Dye and Pigment Industry: The primary amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes, making AMBT a key intermediate in this industry.[7][16]

-

Rubber Industry: Like its parent compound, 2-mercaptobenzothiazole (MBT), AMBT can act as an accelerator in the sulfur vulcanization of rubber, improving the material's durability and elasticity.[7][17]

-

Materials Science and Other Applications: AMBT is used as a metal chelating agent for removing heavy metals from wastewater and in analytical chemistry for the detection of metal ions.[7] Recent research has also explored its use in creating metal complexes that act as photocatalysts.[18]

Analytical Methodologies

The analysis and quantification of AMBT and related benzothiazoles are crucial for quality control and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.

-

Reverse-Phase HPLC: A typical method involves a C18 column with a mobile phase consisting of a buffered mixture of acetonitrile and/or tetrahydrofuran and water.[17][19] Detection is usually performed using a UV detector, as the benzothiazole ring is a strong chromophore.[19]

-

LC-MS/MS: For higher sensitivity and selectivity, especially in complex matrices like biological fluids or environmental samples, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique allows for detection at very low concentrations (ng/mL levels).[17]

Safety and Handling

This compound is classified as a hazardous chemical and requires appropriate handling procedures.

-

Hazard Identification: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It may also cause an allergic skin reaction.[20]

-

Personal Protective Equipment (PPE): When handling the solid powder, appropriate PPE, including gloves, eye shields, and a dust mask (e.g., N95 type), should be worn to prevent skin contact, eye contact, and inhalation.[5]

-

Storage: The compound should be stored in a tightly closed container in a dry, well-ventilated area.[21] Recommended storage temperatures are often between 2-8°C, protected from light.[3][7]

-

Environmental Hazards: The parent compound, 2-mercaptobenzothiazole, is noted as being very toxic to aquatic organisms.[20] Therefore, AMBT should not be allowed to enter drains or surface water systems.[20][22]

Conclusion

This compound is a cornerstone chemical intermediate with a rich profile of reactivity and utility. Its thione-thiol tautomerism and multiple reactive sites provide a versatile platform for synthetic chemists. While its historical importance lies in the dye and rubber industries, its future potential is increasingly centered on medicinal chemistry and materials science. The benzothiazole core, functionalized with reactive amino and thiol groups, continues to be a promising scaffold for the discovery of novel therapeutic agents and functional materials. A thorough understanding of its synthesis, properties, and handling is essential for any scientist or researcher aiming to leverage its unique chemical attributes.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of this compound. [Link]

-

Wikipedia. Mercaptobenzothiazole. [Link]

-

Wiley Online Library. Structures of two 2-mercaptobenzothiazole derivatives with diverse biological activities. [Link]

-

AAPS. Analysis of Mercaptobenzothiazole (MBT) Compounds from Sulfur Cured Rubber by a Liquid Chromatography. [Link]

-

MDPI. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. [Link]

-

Semantic Scholar. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. [Link]

-

National Institutes of Health (NIH). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. [Link]

-

ResearchGate. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. [Link]

-

MDPI. Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. [Link]

-

MDPI. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. [Link]

-

IARC Publications. 2-MERCAPTOBENZOTHIAZOLE. [Link]

-

Ataman Kimya. 2-MERCAPTOBENZOTHIAZOLE. [Link]

-

ResearchGate. This compound complexes as photocatalyst in tandem with TiO2 for CO2 reduction to alcohols. [Link]

-

MDPI. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

-

Ataman Kimya. 2-MERCAPTOBENZOTHIAZOLE (alternative link). [Link]

-

Indian Journal of Pharmaceutical Sciences. Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'-Dithiobis- Benzothiazole by Reverse Phase HPLC. [Link]

-

Asian Publication Corporation. Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. [Link]

-

NIST WebBook. 2-Mercaptobenzothiazole. [Link]

-

ResearchGate. Spectroscopic (UV-vis, FT-IR, FT-Raman, and NMR) analysis...of 2-amino-6-ethoxybenzothiazole. [Link]

Sources

- 1. This compound | C7H6N2S2 | CID 853584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 3. 7442-07-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Mercaptobenzothiazole, MBT Chemical - IRO Water Treatment [irowater.com]

- 5. This compound 97 7442-07-1 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. prepchem.com [prepchem.com]

- 9. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Mercaptobenzothiazole [webbook.nist.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. CAS 7442-07-1: this compound [cymitquimica.com]

- 17. pqri.org [pqri.org]

- 18. researchgate.net [researchgate.net]

- 19. ijpsonline.com [ijpsonline.com]

- 20. fishersci.com [fishersci.com]

- 21. atamankimya.com [atamankimya.com]

- 22. chemicalbook.com [chemicalbook.com]

Tautomerism in 6-Amino-2-mercaptobenzothiazole: A Structural and Mechanistic Analysis for Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a comprehensive examination of the tautomeric behavior of 6-Amino-2-mercaptobenzothiazole (6-A-2-MBT). For researchers, medicinal chemists, and drug development professionals, a nuanced understanding of a molecule's structural dynamics is paramount. Tautomerism, a subtle yet profound phenomenon, dictates a compound's physicochemical properties, receptor binding interactions, and metabolic stability. Herein, we dissect the tautomeric landscape of 6-A-2-MBT, grounding our analysis in spectroscopic evidence, computational chemistry, and practical, field-proven insights.

The Strategic Importance of Tautomerism in 6-A-2-MBT

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The specific substitution pattern of 6-A-2-MBT, featuring both an exocyclic amine and a mercapto group, introduces a complex tautomeric system. The molecule is not a single, static entity but exists as a dynamic equilibrium of interconverting isomers. The predominant tautomeric form dictates hydrogen bonding patterns, nucleophilicity, and overall molecular shape, which are critical determinants of biological activity.[2] Mischaracterization of the dominant tautomer can lead to flawed structure-activity relationship (SAR) models and unforeseen challenges in formulation and bioavailability.[2] Therefore, a rigorous investigation of this equilibrium is a foundational step in the rational design of 6-A-2-MBT-based therapeutics.

The Tautomeric Landscape: Potential Isomeric Forms

This compound can theoretically exist in at least four distinct tautomeric forms, arising from two primary proton transfer events: the thiol-thione equilibrium at the 2-position and the amine-imine equilibrium at the 6-position.

-

Amine-Thiol Tautomer: Features a primary aromatic amine (-NH₂) and a thiol (-SH) group.

-

Amine-Thione Tautomer: Possesses a primary amine (-NH₂) and a thione (C=S) group, with the proton transferred to the endocyclic nitrogen.

-

Imine-Thiol Tautomer: Characterized by a quinoidal system with an exocyclic imine (=NH) and a thiol (-SH) group.

-

Imine-Thione Tautomer: Contains both an imine (=NH) and a thione (C=S) group.

The interplay between these forms governs the molecule's chemical personality.

Caption: The four principal tautomeric forms of 6-A-2-MBT.

Elucidating the Dominant Tautomer: A Self-Validating Analytical Workflow

To move from theoretical possibilities to empirical certainty, a synergistic approach combining high-resolution spectroscopy and computational modeling is required. This workflow creates a self-validating system where experimental observations and theoretical predictions must converge.

Computational Energetics: The Theoretical Prediction

The first step in our workflow is to predict the relative stabilities of the tautomers using quantum chemical calculations. Density Functional Theory (DFT) is the workhorse for such investigations, providing reliable energetic data.

Causality Behind the Choice: DFT calculations, particularly with a functional like B3LYP, offer a cost-effective and accurate method to compute the ground-state electronic energies of isomers.[3][4][5][6] By comparing the energies of the fully optimized geometries of all four tautomers, we can establish a clear theoretical hierarchy of stability. Incorporating a solvent model (like the Polarizable Continuum Model, PCM) is crucial, as solvation energies can significantly influence tautomeric equilibria.[3]

Caption: A standard DFT workflow for tautomer stability analysis.

Numerous computational studies on 2-mercaptobenzothiazole and its analogues have consistently shown that the thione tautomer is significantly more stable than the thiol form, often by several kcal/mol.[3][4][6][7] This provides a strong initial hypothesis that the amine-thione form of 6-A-2-MBT will be the most stable.

Spectroscopic Verification: The Experimental Evidence

Computational predictions must be validated by direct experimental observation. NMR and IR spectroscopy are the primary tools for this purpose, as they provide a direct window into the molecule's covalent structure.

NMR is arguably the most definitive technique for tautomer identification in solution.

-

¹³C NMR Causality: The electronic environment of the C2 carbon is drastically different in the thiol and thione forms. In the thiol tautomer (C-S), the C2 carbon is sp²-hybridized and bonded to sulfur and two nitrogen atoms, exhibiting a chemical shift typically in the range of 150-170 ppm. In contrast, the thione tautomer (C=S) features a carbon-sulfur double bond, which deshields the carbon nucleus significantly, pushing its chemical shift downfield to approximately 180-200 ppm.[8] This large, unambiguous difference in chemical shift makes ¹³C NMR a decisive tool.

-

¹H NMR Causality: In the thiol form, a relatively sharp signal for the S-H proton would be expected. In the thione form, this proton resides on the endocyclic nitrogen (N-H), resulting in a broader signal due to quadrupolar coupling with the nitrogen nucleus. The absence of a distinct S-H proton signal and the presence of a broad N-H signal are strong indicators of the thione form.[7]

Table 1: Predicted vs. Experimental NMR Shifts for 6-A-2-MBT Tautomers

| Tautomer Form | Diagnostic Nucleus | Predicted Chemical Shift (ppm) | Typical Experimental Observation | Conclusion |

| Amine-Thiol | C2 | ~165 | Not Observed | Unlikely in solution |

| Amine-Thione | C2 | ~190 | ~190 ppm | Predominant Form |

| Amine-Thiol | S-H Proton | ~3-5 | Not Observed | Unlikely in solution |

| Amine-Thione | N-H Proton | ~13-14 | Broad signal >13 ppm | Predominant Form |

IR spectroscopy corroborates NMR data by identifying key functional groups.

-

Causality: The vibrational frequencies of bonds are directly related to their bond strength. A weak S-H stretch is typically observed around 2500-2600 cm⁻¹, while a strong C=S double bond stretch appears in the 1050-1250 cm⁻¹ region.[9] The presence of one and the absence of the other provides compelling evidence for the predominant tautomer. For 6-A-2-MBT and related compounds, spectra are consistently dominated by a strong C=S absorption, with no significant S-H band.[5]

Experimental Protocol: NMR Analysis for Tautomer Determination

-

Sample Preparation: Accurately weigh and dissolve ~10 mg of 6-A-2-MBT in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is an excellent choice as it is a polar, aprotic solvent capable of dissolving the compound and revealing exchangeable protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Pay close attention to the downfield region (10-15 ppm) to identify the broad N-H proton signal.

-

Integrate all signals to confirm proton counts.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Identify the key C2 signal in the downfield region (~190 ppm) to confirm the thione structure.

-

The Verdict: The Amine-Thione Form Prevails

References

-

A Theoretical Study on Tautomerism of 2-mercaptobenzimidazole and its analogues. (2005). Journal of Molecular Structure: THEOCHEM. [Link]

-

Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (2017). Al-Qadisiyah University. [Link]

-

Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2023). Molecules. [Link]

-

Mercaptobenzothiazole. Wikipedia. [Link]

-

Reinvestigation of benzothiazoline-2-thione and 2-mercaptobenzothiazole tautomers: Conformational stability, barriers to internal rotation and DFT calculations. (2008). Journal of Molecular Structure. [Link]

-

Stability of the mercaptobenzothiazole compounds. (1986). Contact Dermatitis. [Link]

-

This compound complexes as photocatalyst in tandem with TiO2 for CO2 reduction to alcohols. (2023). Materials Today Sustainability. [Link]

-

Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. (2009). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Taming Tautomerism in Organic Crystal Structure Prediction. (2023). ChemRxiv. [Link]

-

Anxiolytic tautomers defined by NMR spectroscopy. (2021). Wiley Analytical Science. [Link]

-

Structures of two 2-mercaptobenzothiazole derivatives with diverse biological activities. (2022). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

An X-Ray Photoelectron Spectroscopic Study of 2-Mercaptobenzothiazole Metal Complexes. (1979). Bulletin of the Chemical Society of Japan. [Link]

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2013). Molecules. [Link]

-

2-Mercaptobenzothiazole. PubChem. [Link]

-

Keto-enol tautomerism of MBT. MBT: 2-mercaptobenzothiazole. ResearchGate. [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). Molecules. [Link]

-

This compound. PubChem. [Link]

-

Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (2019). International Journal of Chemistry. [Link]

Sources

- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. squ.elsevierpure.com [squ.elsevierpure.com]

- 5. Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]

- 7. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 8. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. repository.qu.edu.iq [repository.qu.edu.iq]

- 10. This compound | C7H6N2S2 | CID 853584 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Amino-2-mercaptobenzothiazole

Foreword: The Analytical Imperative for a Versatile Heterocycle

6-Amino-2-mercaptobenzothiazole (AMBT) is a bifunctional molecule of significant interest in medicinal chemistry, materials science, and industrial applications. Its utility as a building block for novel therapeutic agents, a corrosion inhibitor, and a component in photocatalysis hinges on the precise arrangement of its atoms.[1][2] Consequently, unambiguous structural verification is not merely an academic exercise; it is a prerequisite for reliable research and development.

This guide provides an in-depth analysis of the core spectroscopic techniques—Infrared (IR) and Nuclear Magnetic Resonance (NMR)—used to characterize AMBT. We will move beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. The protocols and interpretations presented herein are designed to be self-validating, ensuring that researchers can apply these methods with confidence to confirm the identity, purity, and structural integrity of their material. A crucial point of consideration is the known tautomerism of the 2-mercaptobenzothiazole scaffold, which exists predominantly in the thione form rather than the thiol form.[3] Our spectroscopic analysis will serve to confirm this structural reality.

Part 1: Infrared (IR) Spectroscopy - Mapping Functional Group Vibrations

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies (stretching, bending, wagging) of specific chemical bonds. For a molecule like AMBT, IR provides a rapid and definitive fingerprint of its key structural motifs.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

The ATR method is preferred for solid samples due to its minimal sample preparation and high reproducibility.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum in the open air to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (a few milligrams) of the dry, solid this compound powder onto the ATR crystal.

-

Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. Inconsistent pressure is a common source of poor-quality, non-reproducible spectra. The causality here is that the evanescent wave, which probes the sample, only penetrates a few microns beyond the crystal surface, necessitating close contact.

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000–400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is now ready for interpretation.

Workflow for IR Spectral Analysis

Caption: Workflow for acquiring and interpreting an ATR-FTIR spectrum.

Interpretation of the AMBT Infrared Spectrum

The IR spectrum of AMBT is rich with information. The key is to systematically identify the absorptions corresponding to each functional part of the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance and Interpretation |

| N-H Stretch (Amine) | 3400–3250 (two bands) | The presence of two distinct, sharp-to-medium bands in this region is a classic indicator of a primary amine (-NH₂).[4][5] These correspond to the asymmetric and symmetric stretching vibrations. |

| N-H Stretch (Thione) | ~3445 (broad, weak) | The N-H bond within the thiazole ring of the thione tautomer gives rise to a broad, weak absorption.[6] Its broadness suggests hydrogen bonding in the solid state. |

| Aromatic C-H Stretch | 3100–3000 | A series of weaker absorptions just above 3000 cm⁻¹ confirms the presence of hydrogens attached to an aromatic ring.[7] |

| N-H Bend (Amine) | 1650–1580 | This scissoring vibration of the primary amine group provides another strong piece of evidence for the -NH₂ moiety.[4][8] |

| Aromatic C=C Stretch | 1600–1450 | One or more sharp bands in this region are characteristic of the benzene ring skeleton vibrations. |

| Aromatic C-N Stretch | 1335–1250 | A strong band in this region is indicative of the stretching of the C-N bond connecting the amino group to the aromatic ring.[4][8] |

| C-S Stretch | 710–600 | Bands associated with the carbon-sulfur bonds of the thiazole ring are expected in this lower frequency region.[6][9] These are part of the complex "fingerprint" region that is unique to the overall molecular structure. |

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Atomic Environment

NMR spectroscopy provides the most detailed structural information, offering insights into the connectivity and chemical environment of each carbon and hydrogen atom. For AMBT, ¹H and ¹³C NMR are essential to confirm the substitution pattern on the aromatic ring and the overall molecular backbone.

Experimental Protocol: ¹H and ¹³C NMR

The choice of solvent is critical; the compound must be soluble, and the solvent's signals must not obscure important sample signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this class of compounds.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS). The causality for this choice is that TMS is chemically inert, volatile, and its protons and carbons resonate at a position (defined as 0 ppm) that rarely interferes with signals from most organic compounds. It provides a universal reference point for chemical shifts.

-

Shimming: Place the sample in the NMR spectrometer and perform shimming. This process optimizes the homogeneity of the magnetic field across the sample volume, which is crucial for obtaining sharp, well-resolved spectral lines.

-

¹H NMR Acquisition: Acquire the proton spectrum. A standard single-pulse experiment is usually sufficient. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, longer acquisition times are necessary. A proton-decoupled experiment is standard to simplify the spectrum by collapsing C-H coupling, resulting in a single sharp line for each unique carbon atom.

¹H NMR Data Interpretation for AMBT

The ¹H NMR spectrum can be divided into three key regions: the aromatic protons, the amine protons, and the thione proton.

| Proton(s) | Expected δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Interpretation |

| -NH (Thione) | ~12-13 | Broad Singlet | N/A | 1H | This proton is attached to nitrogen in the thione ring. Its signal is often broad due to quadrupolar relaxation and chemical exchange. Its downfield shift is characteristic. |

| H-4 | ~7.2-7.4 | Doublet | J ≈ 8.5 | 1H | This proton is coupled only to H-5 (ortho coupling). |

| H-7 | ~6.9-7.1 | Doublet | J ≈ 2.0 | 1H | This proton is coupled only to H-5 (meta coupling). The electron-donating -NH₂ group at C-6 shields this proton, shifting it significantly upfield. |

| H-5 | ~6.6-6.8 | Doublet of Doublets | J ≈ 8.5, 2.0 | 1H | This proton is coupled to both H-4 (ortho) and H-7 (meta), resulting in a doublet of doublets. It is also strongly shielded by the adjacent -NH₂ group. |

| -NH₂ (Amine) | ~5.0-5.5 | Broad Singlet | N/A | 2H | The protons of the primary amine often appear as a broad singlet. Their chemical shift can be variable and is dependent on concentration, temperature, and solvent. |

¹³C NMR Data Interpretation for AMBT

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, one for each unique carbon atom in the molecule.

| Carbon(s) | Expected δ (ppm) | Interpretation |

| C-2 (C=S) | >180 | The thione carbon is the most deshielded carbon in the molecule, appearing far downfield, which is highly characteristic of a C=S group.[10] |

| C-8a, C-4a | 145-155 | These are the quaternary carbons of the fused ring system. C-8a, attached to sulfur and nitrogen, will be significantly downfield. |

| C-6 | 140-145 | This carbon is directly attached to the electron-donating amino group, which deshields it via resonance effects. |

| C-4, C-5, C-7 | 105-125 | These are the protonated aromatic carbons. Their precise shifts are influenced by the substituents, with the carbons ortho and para to the amino group being more shielded (shifted upfield) compared to a non-substituted system. |

Structure-Spectra Correlation Diagram

Caption: Correlation between the structure of AMBT and its key NMR signals.

Part 3: Integrated Analysis for Unambiguous Confirmation

While each technique is powerful, their combined application provides an unassailable structural proof.

-

IR confirms the functional groups: The dual N-H stretches confirm the primary amine, the N-H bend corroborates this, and the aromatic C-H and C=C stretches confirm the benzene core. The absence of a strong S-H stretch (~2550 cm⁻¹) and the presence of characteristic thione absorptions support the dominant tautomeric form.

-

¹H NMR confirms the substitution pattern: The integration (totaling 6 protons in the aromatic/amine region) and the specific splitting pattern (doublet, doublet of doublets, doublet) are only consistent with a 1,2,4-trisubstituted benzene ring, confirming the position of the amino group at C-6.

-

¹³C NMR confirms the carbon skeleton: The presence of seven distinct carbons, including the exceptionally downfield C=S signal at >180 ppm, validates the complete carbon framework and reinforces the thione structure.

Together, these datasets form a unique spectroscopic signature. Any deviation from this signature would indicate the presence of impurities, an incorrect isomer, or an unexpected reaction product, underscoring the critical role of this analysis in quality control and chemical research.

References

-

Wikipedia. Mercaptobenzothiazole. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

PrepChem.com. Synthesis of this compound. [Link]

-

MDPI. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. [Link]

-

Semantic Scholar. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. [Link]

-

PubMed. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. [Link]

-

European Journal of Chemistry. Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety. [Link]

-

University of California, Davis. IR Spectroscopy Tutorial: Amines. [Link]

-

cdn.ymaws.com. Infrared Spectroscopy. [Link]

-

Al-Qadisiyah University. Synthesis, Characterization and Biological Activity of benzothiazole Complexes. [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. This compound complexes as photocatalyst in tandem with TiO2 for CO2 reduction to alcohols. [Link]

-

PubMed. Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. [Link]

-

MDPI. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. [Link]

-

National Center for Biotechnology Information. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. [Link]

-

MDPI. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

-

Iraqi Journal of Science. Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. [Link]

-

ResearchGate. A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). [Link]

-

Semantic Scholar. Spectroscopic investigation and density functional theory calculations of mercaptobenzothiazole and mercaptobenzimidazole ligand. [Link]

-

National Center for Biotechnology Information. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. [Link]

-

ResearchGate. Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations | Request PDF. [Link]

-

ResearchGate. Vibrational and normal coordinate analysis of 2-mercaptobenzothiazole. [Link]

-

PubChem. 2-Mercaptobenzothiazole. [Link]

-

University College London. Chemical shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

SpectraBase. 2-Mercaptobenzothiazole, diphenylcarbamate - Optional[13C NMR] - Chemical Shifts. [Link]

-

umass.edu. 13-C NMR Chemical Shift Table.pdf. [Link]

-

SpectraBase. 6-Amino-2-methylbenzothiazole - Optional[ATR-IR] - Spectrum. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Interpreting IR Spectra [chemistrysteps.com]

- 8. wikieducator.org [wikieducator.org]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to 6-Amino-2-mercaptobenzothiazole: Properties, Reactivity, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-mercaptobenzothiazole (AMBT) is a versatile heterocyclic compound that serves as a critical structural motif and building block in medicinal chemistry and material science. Its unique arrangement of a nucleophilic amino group, a reactive thiol (or thione) moiety, and an aromatic bicyclic core imparts a rich and varied chemical reactivity. This guide provides a comprehensive overview of the essential physicochemical properties, spectroscopic characteristics, and key reactive tendencies of AMBT. Authored from the perspective of a senior application scientist, this document aims to bridge the gap between fundamental data and practical application, offering insights into experimental design, analytical characterization, and synthetic utility for professionals engaged in drug discovery and chemical research.

Introduction to this compound (AMBT)

This compound, systematically known as 6-amino-3H-1,3-benzothiazole-2-thione, is a stable, solid organic compound.[1] Its structure is foundational to a class of molecules that have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumor effects.[2] The strategic placement of the amino group at the 6-position and the mercapto group at the 2-position makes it an ideal scaffold for generating diverse molecular libraries. The amino group provides a handle for amide bond formation or diazotization, while the thiol group is readily alkylated, acylated, or oxidized, allowing for extensive structural modifications.[3][4] Understanding the fundamental properties of this core structure is paramount for its effective utilization in synthetic chemistry and drug design.

Physicochemical Properties

The utility of a chemical scaffold is deeply rooted in its physical properties, which dictate solubility, reactivity, and handling. The key physicochemical data for AMBT are summarized below.

General and Structural Properties

The fundamental identifiers and properties of AMBT are crucial for sourcing, documentation, and computational modeling.

| Property | Value | Source(s) |

| IUPAC Name | 6-amino-3H-1,3-benzothiazole-2-thione | [1] |

| Synonyms | 6-Amino-2-benzothiazolethiol, 6-Aminobenzothiazole-2-thiol | [1] |

| CAS Number | 7442-07-1 | [3][5] |

| Molecular Formula | C₇H₆N₂S₂ | [1][6] |

| Molecular Weight | 182.27 g/mol | [1][3] |

| Appearance | Light yellow to amber or dark green powder/crystal | [5] |

Thermal and Acid-Base Properties

Thermal stability and acidity are critical parameters for designing reaction conditions and understanding the compound's behavior in biological systems.

| Property | Value | Rationale and Experimental Insight |

| Melting Point | 267-272 °C | The high melting point is indicative of a stable crystalline lattice structure, likely stabilized by intermolecular hydrogen bonding involving the amino and thione groups. This high thermal stability allows for reactions to be conducted at elevated temperatures without significant decomposition.[5] |

| pKa (Predicted) | 9.60 ± 0.20 | This predicted pKa likely corresponds to the deprotonation of the N-H bond within the thiazole ring (thione tautomer). The electron-withdrawing nature of the fused ring system acidifies this proton compared to a simple amine. This value is critical for selecting appropriate bases for deprotonation reactions, such as S-alkylation, where a base like potassium carbonate or sodium hydroxide is often employed.[5] |

Insight: The choice of base for reactions involving AMBT is non-trivial. While strong bases will readily deprotonate the thiol/thione group, they may also affect the aromatic amino group or other sensitive functionalities in a more complex substrate. For selective S-alkylation, milder bases are often sufficient due to the relatively acidic nature of the thiol tautomer.

Spectroscopic and Analytical Characterization

Unambiguous characterization of AMBT and its derivatives is essential for quality control and reaction monitoring. Below are the expected spectroscopic signatures.

-

¹H NMR: In a suitable deuterated solvent like DMSO-d₆, one would expect to see distinct signals for the aromatic protons on the benzene ring, with their splitting patterns revealing their substitution pattern. The protons of the amino group (-NH₂) would likely appear as a broad singlet, and the N-H proton of the thione tautomer would also be observable, often as a broad singlet at a higher chemical shift.

-

¹³C NMR: The spectrum will show seven distinct carbon signals corresponding to the molecular formula. The carbon of the C=S group (thione) is a key diagnostic peak, typically appearing significantly downfield (around 180-200 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for N-H stretching of the amino group (typically two bands around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), and the characteristic C=S stretching of the thione group (~1050-1250 cm⁻¹).[1]

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 182, confirming the molecular weight.[1]

Workflow for Analytical Purity Assessment

For drug development and research applications, verifying the purity of AMBT is a mandatory step. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Caption: Workflow for purity analysis of AMBT via HPLC.

Protocol: HPLC Purity Determination

This protocol provides a robust method for determining the purity of AMBT, adaptable for routine quality control.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile:Water:Formic Acid (e.g., 40:60:0.1 v/v/v). Filter through a 0.22 µm filter and degas.

-

Standard Preparation: Accurately weigh approximately 10 mg of AMBT reference standard and dissolve in 100 mL of diluent (e.g., 50:50 Acetonitrile:Water) to achieve a concentration of 0.1 mg/mL.

-

Sample Preparation: Prepare the sample to be tested at the same target concentration as the standard.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection: 254 nm or a wavelength maximum (λmax) determined by UV scan (e.g., 325 nm).[7]

-

-

Analysis: Inject the standard and sample solutions. Identify the principal peak corresponding to AMBT.

-

Calculation: Calculate the purity of the sample using the area percent method:

-

% Purity = (Area of AMBT Peak / Total Area of All Peaks) * 100

-

Self-Validation Insight: The method's reliability is confirmed by the sharpness and symmetry of the AMBT peak, a stable baseline, and good resolution from any impurity peaks. A system suitability test (e.g., five replicate injections of the standard) should yield a relative standard deviation (RSD) of <2% for peak area and retention time.[8][9]

Chemical Reactivity and Synthesis

The synthetic versatility of AMBT stems from its multiple reactive sites and its existence in a tautomeric equilibrium.

Tautomerism: The Thiol-Thione Equilibrium

AMBT exists as a mixture of two tautomers: the thiol form (6-amino-1,3-benzothiazole-2-thiol) and the thione form (6-amino-3H-1,3-benzothiazole-2-thione). Spectroscopic evidence suggests that in both solution and the solid state, the thione form is predominant.[10] This equilibrium is crucial as it dictates the nucleophilic character of the molecule. Reactions can occur at the sulfur atom (from the thiol form) or the nitrogen atom within the ring (from the thione form).

Key Reaction Sites

The AMBT scaffold offers three primary sites for chemical modification, making it a powerful platform for generating chemical diversity.

Caption: Primary nucleophilic (Nu) reaction sites on the AMBT scaffold.

-

Exocyclic Amino Group (-NH₂): Acts as a typical aromatic amine. It is readily acylated to form amides, can be used in condensation reactions to form Schiff bases, or can be diazotized to generate diazonium salts, which are versatile intermediates for introducing a wide range of functional groups (e.g., -OH, -CN, halogens).

-

Exocyclic Thiol/Thione Group (-SH / C=S): This is the most common site for modification. The deprotonated sulfur (thiolate) is a potent nucleophile, readily undergoing S-alkylation with alkyl halides or S-acylation. Oxidation of this group can lead to the formation of disulfide bridges.[4]

-

Endocyclic Thiazole Nitrogen: The nitrogen atom within the thiazole ring can also act as a nucleophile, particularly under certain reaction conditions, leading to N-alkylation products.

Representative Synthetic Route

A common laboratory-scale synthesis involves the reduction of a nitro precursor, which is a reliable method for introducing the key amino functionality.[11]

Caption: Simplified synthetic pathway for AMBT via reduction.

Experimental Insight: The synthesis described involves heating the nitro precursor with sodium hydrogen sulfide.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product often precipitates upon cooling the reaction mixture, allowing for straightforward isolation by filtration. The crude product can then be purified by recrystallization from a suitable solvent like ethanol.

Applications in Research and Development

The unique structural features of AMBT make it a valuable starting material in several scientific domains.

-

Medicinal Chemistry: AMBT is a "privileged scaffold" in drug discovery. Its derivatives have been extensively investigated for a range of therapeutic applications. By modifying the amino and thiol groups, chemists can fine-tune the molecule's steric and electronic properties to optimize binding to biological targets such as enzymes and receptors.[2][4]

-

Corrosion Inhibition: Like its parent compound 2-mercaptobenzothiazole, AMBT derivatives are effective corrosion inhibitors, particularly for copper and its alloys.[2][12] The sulfur and nitrogen atoms can coordinate to metal surfaces, forming a protective film that prevents oxidative degradation.

-

Material Science: The reactive handles on AMBT allow for its incorporation into polymers or attachment to surfaces. For instance, it can be used to create self-assembled monolayers on gold surfaces for sensor applications.[3]

Handling, Storage, and Safety

As a laboratory chemical, proper handling of AMBT is essential.

-

Safety: AMBT is classified as a skin and eye irritant and may cause respiratory irritation.[1][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place (recommended 2-8°C), protected from light to prevent degradation.[5]

Conclusion

This compound is a cornerstone chemical intermediate whose value is defined by its structural versatility and predictable reactivity. Its well-characterized physicochemical and spectroscopic properties provide a solid foundation for its use in complex synthetic endeavors. For researchers in drug development and material science, a thorough understanding of its tautomerism, key reaction sites, and analytical behavior is crucial for unlocking its full potential as a molecular scaffold to create novel and functional molecules.

References

-

PrepChem.com. Synthesis of this compound. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Georganics. This compound - High purity. Available from: [Link]

-

Wikipedia. Mercaptobenzothiazole. Available from: [Link]

-

Kamal, A., et al. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules, 20(8), 13874–13893. Available from: [Link]

-

Trivedi, P. B., et al. (2010). Analysis of Mercaptobenzothiazole (MBT) Compounds from Sulfur Cured Rubber by a Liquid Chromatography. Journal of Chemical and Pharmaceutical Research, 2(4), 83-88. Available from: [Link]

-

Wang, Y., et al. (2020). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 8(10), 1269. Available from: [Link]

-

Borazjani, N., et al. (2018). Structures of two 2-mercaptobenzothiazole derivatives with diverse biological activities. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 845–849. Available from: [Link]

-

Ataman Kimya. 2-MERCAPTOBENZOTHIAZOLE (MBT). Available from: [Link]

-

atamankimya.com. 2-MERCAPTOBENZOTHIAZOLE. Available from: [Link]

-

IARC Publications. 2-MERCAPTOBENZOTHIAZOLE. Available from: [Link]

-

Bakhtina, A. V., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6561. Available from: [Link]

-

NICNAS. Mercaptobenzothiazole and its salts: Human health tier II assessment. Available from: [Link]

-

Indian Journal of Pharmaceutical Sciences. Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Available from: [Link]

Sources

- 1. This compound | C7H6N2S2 | CID 853584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 6-氨基-2-巯基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7442-07-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 2-Mercaptobenzothiazole CAS#: 149-30-4 [m.chemicalbook.com]

- 8. pqri.org [pqri.org]

- 9. ijpsonline.com [ijpsonline.com]

- 10. atamankimya.com [atamankimya.com]

- 11. prepchem.com [prepchem.com]

- 12. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 13. This compound - High purity | EN [georganics.sk]

Unraveling the Multifaceted Mechanisms of Action of 6-Amino-2-mercaptobenzothiazole Derivatives

An In-depth Technical Guide for Researchers

Foreword: A Building Block of Significant Therapeutic Potential

The 6-amino-2-mercaptobenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of compounds with significant biological activities.[1] Its unique electronic properties and versatile substitution patterns at the amino and thiol groups allow for the fine-tuning of its pharmacological profile. This guide moves beyond a simple cataloging of activities to provide a deep, mechanistically-grounded exploration of how these derivatives function at a molecular level. As drug development professionals, understanding the precise mechanism of action is paramount for lead optimization, predicting off-target effects, and designing robust clinical strategies. This document synthesizes current research to illuminate the core pathways modulated by these compounds, focusing on their anticancer, antifungal, and anti-inflammatory properties, and provides the technical methodologies required to validate these mechanisms in a laboratory setting.

Section 1: Anticancer Activity: Induction of Apoptosis via the Intrinsic Mitochondrial Pathway

A primary thrust in the investigation of 6-aminobenzothiazole derivatives has been in oncology, where several analogues have demonstrated potent, selective antitumor properties.[2] A key mechanism underpinning this activity is the induction of programmed cell death, or apoptosis, specifically through the intrinsic (mitochondrial) pathway.[3][4] This is a highly sought-after mechanism in cancer therapeutics as it leverages the cell's own machinery to orchestrate its demise, often bypassing resistance mechanisms associated with defects in extrinsic signaling pathways.

Molecular Mechanism: Tipping the Bcl-2 Family Balance

The commitment to intrinsic apoptosis is governed by the delicate balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family.[5] Certain benzothiazole derivatives have been shown to disrupt this balance decisively. For instance, the novel derivative YLT322 was found to increase the expression of the pro-apoptotic protein Bax while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2 in human cancer cells.[3][4]

This shift in the Bax/Bcl-2 ratio is the critical initiating event. It leads to the formation of pores in the mitochondrial outer membrane, a process known as Mitochondrial Outer Membrane Permeabilization (MOMP). This event is the point of no return. MOMP allows for the release of key pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[3]

Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This multiprotein complex then recruits and activates the initiator caspase, caspase-9. Activated caspase-9 subsequently cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7, which carry out the systematic dismantling of the cell.[3][4] Studies confirm that apoptosis induced by these derivatives is associated with the activation of caspases-9 and -3, but not the extrinsic pathway initiator, caspase-8.[4]

Pathway Visualization: Intrinsic Apoptosis Induction

The following diagram illustrates the signaling cascade initiated by 6-aminobenzothiazole derivatives, leading to apoptosis.

Caption: Intrinsic apoptosis pathway activated by 6-aminobenzothiazole derivatives.

Data Summary: In Vitro Cytostatic Activity

The efficacy of these compounds has been quantified across various human cancer cell lines. The data below summarizes the cytostatic activities, presented as IC₅₀ values (the concentration required to inhibit cell growth by 50%).

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| 6-Amino-2-(2-aminophenyl)benzothiazole HCl (7) | HeLa | Cervical | 12.5 |

| MCF-7 | Breast | 23.5 | |

| CaCo-2 | Colon | 25.5 | |

| 6-Amino-2-(4-N,N-dimethylaminophenyl)benzothiazole 2HCl (16) | HeLa | Cervical | 24.5 |

| Hep-2 | Laryngeal | >50 | |

| 2-aminobenzothiazole derivative 13 | HCT116 | Colon | 6.43 |

| A549 | Lung | 9.62 | |

| Data synthesized from references[2][6]. |

Experimental Protocol: Caspase-Glo® 3/7 Assay (Promega)

This protocol provides a self-validating system for quantifying the activation of executioner caspases, a hallmark of apoptosis. The assay utilizes a luminogenic caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Causality: We choose this assay over colorimetric or fluorometric methods due to its superior sensitivity, signal-to-background ratio, and linear range. The "add-mix-measure" format minimizes handling errors and is ideal for high-throughput screening. The inclusion of a proteasome inhibitor (MG-132) as a positive control and untreated cells as a negative control ensures the assay system is performing as expected.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, HCT116) in a white-walled, 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the 6-aminobenzothiazole derivative in culture medium. Add the desired final concentrations to the appropriate wells. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM MG-132).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48 hours) at 37°C, 5% CO₂.

-

Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer according to the manufacturer's instructions to create the Caspase-Glo® 3/7 Reagent.

-

Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation & Lysis: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light. This period allows for cell lysis and the caspase reaction to occur.

-

Signal Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Subtract the average luminescence of the blank wells (medium + reagent only) from all other measurements. Normalize the data to the vehicle control to determine the fold-change in caspase-3/7 activity.

Section 2: Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The 2-mercaptobenzothiazole scaffold is well-established as a source of potent antifungal agents.[7][8] For 6-amino derivatives, a primary mechanism of action against fungi, particularly yeasts like Candida albicans, is the disruption of cell membrane integrity through the inhibition of ergosterol biosynthesis.[7][9]

Molecular Mechanism: Targeting Sterol Demethylation

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The ergosterol biosynthesis pathway is a prime target for antifungal drugs because it is present in fungi but absent in humans.

Studies on 6-amino-2-n-pentylthiobenzothiazole (APB) have shown that it potently blocks the formation of ergosterol in both Candida albicans and Saccharomyces cerevisiae.[7][9] This inhibition leads to the depletion of ergosterol and a corresponding accumulation of sterol precursors, including squalene, lanosterol, and 4-methyl sterols.[7] This specific pattern of accumulation points directly to the inhibition of the C-4 demethylation step in the pathway, a process catalyzed by a cytochrome P450 enzyme, sterol 4-demethylase.[7] The resulting aberrant cell membrane, rich in toxic precursor sterols, becomes leaky and unable to support essential cellular functions, ultimately leading to fungal cell death.

Pathway Visualization: Ergosterol Biosynthesis Inhibition

The following diagram outlines the key steps in the ergosterol pathway and identifies the point of inhibition by 6-aminobenzothiazole derivatives.

Caption: Inhibition of the ergosterol biosynthesis pathway by APB.

Data Summary: Antifungal & Antibacterial Activity

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency. The table below highlights the activity of various derivatives.

| Compound Class/Derivative | Organism | Activity/Result |

| 2-(Alkenylthio)-5-aminobenzothiazoles | Candida albicans | MIC: 15.6 µg/mL |

| Staphylococcus aureus | Active | |

| 2-Mercaptobenzothiazole (Parent Compound) | Candida (15 strains) | 50% growth inhibition at 1-78 mg/L |

| 6-CF₃ substituted 2-mercaptobenzothiazole derivative | Staphylococcus aureus | MIC: 3.12 µg/mL |

| 6-NO₂ substituted 2-mercaptobenzothiazole derivative | Escherichia coli | MIC: 25 µg/mL |

| Data synthesized from reference[7]. |

Experimental Protocol: Fungal Sterol Profile Analysis by GC-MS

This protocol is designed to confirm the inhibition of ergosterol biosynthesis by analyzing the accumulation of precursor sterols. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying sterols.

Causality: This is a direct, mechanism-verifying experiment. Observing a decrease in the ergosterol peak and a concomitant increase in lanosterol and other 4-methyl sterols provides definitive proof of the proposed mechanism. A known ergosterol synthesis inhibitor, like ketoconazole, serves as a robust positive control.

Methodology:

-

Fungal Culture and Treatment: Grow Saccharomyces cerevisiae or Candida albicans in a suitable liquid medium (e.g., YPD) to mid-log phase. Treat the cultures with the test compound at its MIC and 2x MIC. Include a vehicle control (DMSO) and a positive control (ketoconazole). Incubate for 8-16 hours.

-

Cell Harvesting and Saponification: Harvest the cells by centrifugation. Wash the pellet with sterile water. To the cell pellet, add 3 mL of 25% alcoholic potassium hydroxide (w/v). Vortex thoroughly and incubate in an 80°C water bath for 1 hour to saponify cellular lipids.

-

Non-Saponifiable Lipid Extraction: After cooling to room temperature, extract the non-saponifiable lipids (containing the sterols) by adding 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes and centrifuge to separate the phases. Carefully transfer the upper n-heptane layer to a clean glass tube. Repeat the extraction twice more, pooling the n-heptane layers.

-

Derivatization: Evaporate the pooled n-heptane to dryness under a stream of nitrogen. To the dried lipid film, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine. Cap the tube tightly and heat at 60°C for 30 minutes to create trimethylsilyl (TMS) ethers of the sterols, which are more volatile and suitable for GC analysis.

-

GC-MS Analysis: Evaporate the derivatization reagents under nitrogen and reconstitute the sample in 100 µL of n-heptane. Inject 1 µL into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

-

GC Conditions (Example): Inlet temperature 270°C, oven program: 1 minute at 150°C, ramp to 270°C at 20°C/min, hold for 15 minutes.

-

MS Conditions (Example): Scan mode from m/z 50 to 650.

-

-

Data Interpretation: Identify sterol peaks based on their retention times and mass fragmentation patterns compared to authentic standards (ergosterol, lanosterol) and library spectra. Quantify the relative abundance of each sterol by integrating the peak areas. A successful result will show a significant decrease in the ergosterol peak and a large increase in the lanosterol/4-methyl sterol peaks in the compound-treated samples compared to the vehicle control.

Section 3: Anti-inflammatory Activity: Modulation of Pro-inflammatory Pathways

Benzothiazole derivatives have also been reported to possess significant anti-inflammatory properties.[10][11] While the mechanisms for the 6-amino subset are less defined than for their anticancer and antifungal roles, a primary hypothesis for the broader class involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[10]

Molecular Mechanism: Cyclooxygenase (COX) Inhibition

Inflammation is often driven by the production of prostaglandins, which are synthesized from arachidonic acid by the COX enzymes, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and swelling. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Molecular docking and in vivo studies on various benzothiazole derivatives suggest they can bind to the active site of COX enzymes, potentially explaining their anti-inflammatory effects.[10][12]

Pathway Visualization: Arachidonic Acid Cascade

Caption: Potential inhibition of the COX pathway by benzothiazole derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a direct method to assess the inhibitory potential of test compounds against purified COX-1 and COX-2 enzymes.

Causality: This is a direct target engagement assay. By testing the compounds against isolated enzymes, we can confirm or refute the hypothesis that COX inhibition is a primary mechanism of their anti-inflammatory action. Including both isoforms allows for the determination of selectivity, a critical parameter in modern anti-inflammatory drug design.

Methodology:

-

Reagents: Obtain a commercial COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam). These kits typically include purified ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), and a colorimetric probe (e.g., TMPD).

-

Compound Preparation: Dissolve the 6-aminobenzothiazole derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions for generating an IC₅₀ curve.

-

Assay Setup: In a 96-well plate, add assay buffer, heme, and the enzyme (either COX-1 or COX-2) to the appropriate wells.

-

Inhibitor Incubation: Add the test compounds at various concentrations to the wells. Include wells for a known non-selective inhibitor (e.g., indomethacin) and a COX-2 selective inhibitor (e.g., celecoxib) as positive controls, and a vehicle control (DMSO). Incubate for 15 minutes at 25°C to allow the inhibitors to bind to the enzymes.

-

Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid.

-

Signal Development: Incubate for a further 2 minutes. The COX enzyme will convert arachidonic acid to prostaglandin G₂, which is then reduced to prostaglandin H₂. The peroxidase activity of COX converts the colorimetric probe, resulting in a color change.

-

Measurement: Read the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value for both COX-1 and COX-2.

Conclusion and Future Outlook

The this compound scaffold is a remarkably versatile platform for generating compounds with distinct and potent mechanisms of action. This guide has detailed three of the most prominent pathways: the induction of intrinsic apoptosis for anticancer effects, the inhibition of ergosterol biosynthesis for antifungal activity, and the potential modulation of the COX pathway for anti-inflammatory action. The provided protocols offer robust, self-validating frameworks for researchers to investigate these mechanisms further. Future research should focus on elucidating structure-activity relationships to enhance potency and selectivity, exploring synergistic combinations with existing therapies, and identifying novel molecular targets to fully exploit the therapeutic potential of this valuable chemical class.

References

-